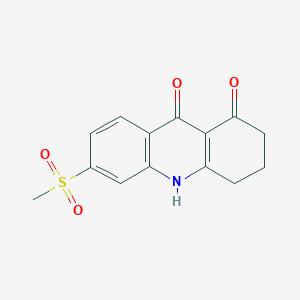

6-Metilsulfonil-2,3,4,10-tetrahidroacridina-1,9-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione is a heterocyclic compound that belongs to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, dye industry, and organic electronics due to their π-conjugated heteroaromatic structure . This particular compound features a methylsulfonyl group at the 6th position and a tetrahydroacridine core, which is partially hydrogenated, making it distinct from fully aromatic acridines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Neurodegenerative Disease Treatment

One of the primary applications of 6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione is in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound exhibits significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine, a neurotransmitter critical for memory and learning.

- Inhibition Potency : The compound has shown an IC50 value for BChE as low as 0.0352 nM, indicating potent activity against cholinesterases .

- Neuroprotective Effects : In vitro studies demonstrate that it can exert neuroprotective effects at concentrations as low as 0.01 μM in BV-2 microglial cells .

Organic Electronics

The π-conjugated structure of 6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione makes it suitable for applications in organic electronics. Its properties allow for use in:

- Organic Light Emitting Diodes (OLEDs) : The compound can be utilized in the fabrication of OLEDs due to its electronic properties.

- Conductive Polymers : Its incorporation into polymeric materials enhances conductivity and stability.

Dye Industry

The chromophoric properties of 6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione allow it to be used in dye synthesis. Its vibrant color and stability make it an attractive candidate for:

- Pigments : Used in various applications requiring durable colorants.

- Textile Dyes : Its properties are exploited in textile dyeing processes.

Biological Research

In biological research, this compound is valuable for its enzyme inhibition capabilities and receptor binding studies. It serves as a model compound for:

- Enzyme Kinetics : Studies involving cholinesterase activity help elucidate mechanisms related to neurodegeneration.

- Drug Development : It acts as a lead compound for developing new therapeutics targeting similar pathways .

Case Study 1: Alzheimer’s Disease Model

In a study involving transgenic mice models of Alzheimer’s disease treated with 6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione:

- Results : Significant improvement in cognitive function was observed alongside reduced amyloid plaque accumulation.

- Mechanism : The compound's ability to inhibit cholinesterases was linked to enhanced acetylcholine levels and improved synaptic function .

Case Study 2: Organic Electronics Development

Research conducted on the integration of this compound into OLED devices demonstrated:

- Performance : Devices exhibited high efficiency with low operational voltages.

- Stability : Long-term stability tests indicated minimal degradation over time compared to conventional materials.

Mecanismo De Acción

Target of Action

Acridine derivatives, a class of compounds to which this molecule belongs, are known to primarily target dna .

Mode of Action

Acridine derivatives are known to interact with dna through a process called intercalation . Intercalation involves the insertion of the planar acridine molecule between the base pairs of the DNA double helix . This interaction can disrupt the normal functioning of DNA and related enzymes .

Biochemical Pathways

The disruption of dna structure and function by acridine derivatives can affect numerous biological processes, including dna replication, transcription, and repair .

Pharmacokinetics

The pharmacokinetics of similar acridine derivatives have been studied . These studies have shown that the oral bioavailability of such compounds can vary significantly among individuals

Result of Action

The intercalation of acridine derivatives into dna can lead to disruptions in dna structure and function, potentially leading to cell death .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and polyhydric alcohols or monohydric alcohols under acidic conditions.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via a sulfonation reaction using methylsulfonyl chloride in the presence of a base such as pyridine.

Hydrogenation: The final step involves the partial hydrogenation of the acridine core to obtain the tetrahydroacridine structure.

Industrial Production Methods

Industrial production of 6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Reduced acridine derivatives.

Substitution: Substituted acridine derivatives with various functional groups.

Comparación Con Compuestos Similares

Similar Compounds

1,2,3,4-Tetrahydroacridine-9-carboxamide: Another tetrahydroacridine derivative with applications in medicinal chemistry.

6-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline: A structurally similar compound with a different core structure.

Uniqueness

6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione is unique due to its specific substitution pattern and partially hydrogenated acridine core. This structure imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields.

Actividad Biológica

6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione is a compound of significant interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential clinical implications.

6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione belongs to the tetrahydroacridine class of compounds known for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning processes. The inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease.

The primary mechanism by which 6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione exerts its biological effects is through the inhibition of cholinesterases. Studies have shown that this compound exhibits potent inhibitory activity against both AChE and BChE:

- AChE Inhibition : The compound demonstrated an IC50 value in the low nanomolar range (e.g., 0.0352 nM) for BChE and varying efficacy against AChE depending on structural modifications .

- Neuroprotective Effects : In BV-2 microglial cells, it has shown neuroprotective properties at concentrations as low as 0.01 μM, suggesting its potential in reducing neuroinflammation .

Biological Activity Data

Case Studies

Several studies have investigated the effects of 6-Methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione in vivo and in vitro:

- Alzheimer's Disease Models : In transgenic mouse models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups .

- Cell Culture Studies : In vitro studies using SH-SY5Y neuroblastoma cells indicated that treatment with this compound led to decreased levels of reactive oxygen species (ROS), suggesting an antioxidant effect that may contribute to its neuroprotective properties .

Propiedades

IUPAC Name |

6-methylsulfonyl-2,3,4,10-tetrahydroacridine-1,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-20(18,19)8-5-6-9-11(7-8)15-10-3-2-4-12(16)13(10)14(9)17/h5-7H,2-4H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSFAPIXCLYGTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=C(N2)CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.